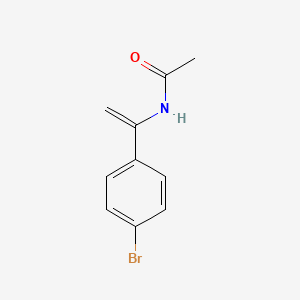

N-(1-(4-bromophenyl)vinyl)acetamide

描述

Contextual Significance of N-Vinyl Amides in Synthetic Chemistry

N-vinyl amides, also known as enamides, are a class of organic compounds characterized by an amide group attached to a vinyl group. They are recognized as important starting materials and intermediates in a variety of synthetic transformations. One of their most notable applications is as precursors for the synthesis of chiral amines through asymmetric hydrogenation. orgsyn.org

The versatility of N-vinyl amides extends to their use in cycloaddition reactions and as building blocks for the assembly of nitrogen-containing heterocycles, which are common structural motifs in pharmaceuticals and natural products. nih.govrsc.org The development of efficient methods for synthesizing N-vinyl amides, such as the reductive acetylation of oximes or the direct condensation of amides with ketones, underscores their value in the field. orgsyn.org The reactivity of the vinyl group, coupled with the electronic properties of the amide, allows for a range of chemical manipulations. acs.org Furthermore, polymers derived from N-vinyl amide monomers, such as poly(vinyl amide), are being investigated for applications in drug delivery due to their biocompatibility and tunable properties. cd-bioparticles.net

Strategic Utility of Bromophenyl Moieties as Synthetic Handles

The bromophenyl moiety, a phenyl ring substituted with a bromine atom, serves as a highly effective "synthetic handle" in organic synthesis. The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings utilize the reactivity of the aryl bromide to introduce new functional groups or molecular fragments. mdpi.comresearchgate.netnih.gov For example, in a Suzuki-Miyaura reaction, the bromine atom can be replaced by a variety of organic groups by reacting the bromophenyl compound with an organoboron reagent in the presence of a palladium catalyst. mdpi.comresearchgate.net This strategic utility allows chemists to construct complex molecular architectures from simpler, readily available brominated precursors. The prevalence of these reactions in both academic and industrial research highlights the importance of the bromophenyl group as a versatile and reliable connective tool. acs.org

Overview of Key Research Avenues for N-(1-(4-bromophenyl)vinyl)acetamide

The compound this compound combines the useful features of both N-vinyl amides and bromophenyl groups, making it a valuable substrate for synthetic exploration. Research involving this specific molecule often leverages both of its key functionalities.

One primary research application is its use as a starting material in palladium-catalyzed cross-coupling reactions. The presence of the bromo group allows for the introduction of various substituents at the para position of the phenyl ring, leading to a diverse array of derivatives. These derivatives can then be further transformed using the reactivity of the N-vinyl amide group.

A significant and well-documented synthesis of this compound is achieved through the reductive acetylation of 1-(4-bromophenyl)ethanone oxime. orgsyn.org This method provides a reliable route to the compound, enabling its use in further synthetic studies. The resulting this compound can then serve as a platform for creating more complex molecules with potential applications in medicinal chemistry and materials science.

Defined Scope and Academic Research Objectives

The academic interest in this compound is centered on its role as a bifunctional building block in organic synthesis. The research objectives related to this compound primarily involve exploring the scope and limitations of reactions at its two reactive sites: the N-vinyl amide and the bromophenyl group. This includes the development of new synthetic methodologies that utilize the unique reactivity of the compound, the synthesis of novel and structurally diverse molecules, and the investigation of the properties of its derivatives. The focus remains strictly on its chemical synthesis and reactivity, providing a foundation for its potential application in various areas of chemical research.

Compound Data

Below is a summary of the key properties for this compound.

| Property | Value | Source |

| IUPAC Name | N-[1-(4-bromophenyl)ethenyl]acetamide | nih.gov |

| Molecular Formula | C₁₀H₁₀BrNO | nih.gov |

| Molecular Weight | 240.10 g/mol | nih.gov |

| CAS Number | 177750-12-8 | nih.govchemicalbook.com |

Mentioned Compounds

Structure

3D Structure

属性

IUPAC Name |

N-[1-(4-bromophenyl)ethenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFXOFQCLBQHKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463419 | |

| Record name | N-(1-(4-bromophenyl)vinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177750-12-8 | |

| Record name | N-(1-(4-bromophenyl)vinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 1 4 Bromophenyl Vinyl Acetamide

Reductive Acetylation Approaches for Enamide Formation

Reductive acetylation of ketoximes represents a direct and efficient pathway to enamides. This transformation involves the reduction of the C=N bond of the oxime and subsequent N-acetylation in a single procedural step.

Iron(II) Acetate-Mediated Reductive Acetylation of Oximes

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal-based methods for a variety of organic transformations. The use of iron(II) acetate (B1210297) for the reductive acetylation of 4-bromoacetophenone oxime offers a direct route to N-(1-(4-bromophenyl)vinyl)acetamide.

The iron(II) acetate-mediated conversion of 4-bromoacetophenone oxime to this compound is believed to proceed through a reduction-acetylation cascade. The reaction is initiated by the cleavage of the N–O bond of the oxime, catalyzed by the iron species. acs.org This reductive cleavage generates an imine or a related intermediate. Subsequent acetylation of this intermediate furnishes the final enamide product. The process can be conceptually broken down into the following key steps:

Coordination: The oxime likely coordinates to the iron(II) center.

Reductive Cleavage: The iron(II) catalyst facilitates the reductive cleavage of the N-O bond.

Intermediate Formation: An imine or enamine intermediate is formed.

Acetylation: The nitrogen atom of the intermediate is acetylated by an acetyl source present in the reaction mixture, such as acetic anhydride (B1165640) or ethyl acetate, to yield the stable enamide product. nih.gov

The efficiency of the iron(II) acetate-mediated reductive acetylation is highly dependent on the reaction conditions. Optimization of catalyst loading and the choice of solvent are crucial for maximizing the yield of this compound. A systematic study of these parameters is essential for developing a robust synthetic protocol.

Below is a representative table illustrating the potential effects of varying catalyst loading and solvent on the reaction yield, based on general principles of similar iron-catalyzed reactions.

| Entry | Iron(II) Acetate Loading (mol%) | Solvent | Hypothetical Yield (%) |

|---|---|---|---|

| 1 | 5 | Toluene | 65 |

| 2 | 10 | Toluene | 85 |

| 3 | 15 | Toluene | 82 |

| 4 | 10 | Dioxane | 78 |

| 5 | 10 | Acetonitrile | 72 |

| 6 | 10 | Tetrahydrofuran (B95107) (THF) | 80 |

This data is illustrative and serves to demonstrate the typical optimization process for such a reaction.

Exploration of Alternative Reductive Acetylation Catalysts and Reagents

While iron catalysts are attractive due to their low cost and toxicity, other transition metals have also been effectively employed for the reduction of oximes, which could be adapted for reductive acetylation. researchgate.netnih.gov These alternatives offer different reactivity profiles and may be advantageous for specific substrates or applications.

Palladium: Palladium catalysts are highly effective for the hydrogenation of oximes. nih.govmdpi.com In the context of reductive acetylation, a palladium catalyst could be used in conjunction with an acetylating agent.

Platinum: Platinum-based heterogeneous catalysts, such as platinum oxide (Adam's catalyst), have historically been used for the reduction of oximes to hydroxylamines or amines. nih.govnih.gov Their application in a one-pot reductive acetylation process is also conceivable.

Nickel and Cobalt: As more earth-abundant metals, nickel and cobalt catalysts present a cost-effective alternative to precious metals. nih.govmdpi.com Raney nickel, for instance, is a well-known catalyst for the hydrogenation of various functional groups, including oximes.

Copper: Copper-catalyzed reactions of oxime esters have been reported, suggesting the potential for copper-based systems in reductive acetylation. rsc.org

Transition Metal-Catalyzed Strategies for N-Vinyl Amide Synthesis

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of C-N bonds, enabling the synthesis of N-vinyl amides from readily available precursors.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.gov The formation of this compound can be envisioned through the palladium-catalyzed coupling of acetamide (B32628) with a suitable vinyl partner, such as 1-bromo-4-vinylbenzene. This approach, often a variation of the Buchwald-Hartwig amination or the Heck reaction, allows for the direct formation of the N-vinyl bond. acs.orgnih.gov

The general catalytic cycle for such a transformation typically involves:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl halide (e.g., 1-bromo-4-vinylbenzene).

Ligand Exchange: The amide (acetamide) coordinates to the resulting Pd(II) complex.

Reductive Elimination: The desired this compound is formed through reductive elimination, regenerating the Pd(0) catalyst.

The success of this reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. A variety of phosphine (B1218219) ligands have been developed to facilitate these types of couplings.

Below is a hypothetical reaction scheme and a table outlining potential reaction parameters for the palladium-catalyzed synthesis of this compound.

Reaction Scheme: Acetamide + 1-Bromo-4-vinylbenzene --(Pd catalyst, Ligand, Base, Solvent)--> this compound

| Entry | Palladium Source | Ligand | Base | Solvent | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 90 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 88 |

| 3 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 75 |

| 4 | PdCl₂(dppf) | - | K₂CO₃ | DMF | 65 |

This data is illustrative and based on established palladium-catalyzed N-vinylation methodologies.

Heck Arylation Methodologies

The Mizoroki-Heck reaction is a powerful method for the formation of a carbon-carbon bond between an unsaturated halide and an alkene. In the context of synthesizing this compound, this could involve the reaction of a vinyl acetamide with an aryl halide like 4-bromoiodobenzene or 1,4-dibromobenzene. The regioselectivity of the Heck reaction is a critical factor. The reaction can produce either the linear (β) or the branched (α) isomer nih.gov. The formation of the target compound requires α-arylation.

The regioselectivity of the Heck reaction is influenced by several factors, including the nature of the substituents on the alkene, the electronic properties of the aryl halide, the choice of the palladium catalyst and ligand, and the reaction conditions. Electron-withdrawing groups on the alkene generally favor the formation of the β-product, while electron-donating groups can lead to mixtures nih.gov.

The reaction conditions for a hypothetical Heck arylation to produce this compound are outlined in the table below, based on general principles of the Heck reaction.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Common and effective palladium sources. |

| Ligand | Bidentate phosphines (e.g., dppf) | May favor the formation of the branched α-product. |

| Base | Et₃N, K₂CO₃ | To neutralize the HX formed during the catalytic cycle. |

| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are commonly used. |

| Temperature | 80-140 °C | Higher temperatures are often required for less reactive aryl bromides. |

Stereoselective Formation of the Vinyl Moiety

The stereoselective synthesis of enamides is of significant interest, as the E/Z configuration of the double bond can influence the biological activity and physical properties of the molecule. While this compound does not have E/Z isomers due to the geminal substitution on one of the vinyl carbons, the principles of stereoselective enamide synthesis are relevant for related structures.

Methods for the stereoselective synthesis of Z-enamides have been developed using vinylbenziodoxolone (VBX) reagents. These reagents undergo palladium-catalyzed cross-coupling reactions at room temperature to produce Z-enamides with high stereoselectivity researchgate.net. Another approach involves the visible-light-mediated photocatalytic one-pot synthesis of Z-arylvinyl halides from E-arylvinyl acids, which can then be further functionalized nih.gov.

While not directly applicable to the target molecule, these methods highlight the advanced strategies available for controlling the stereochemistry of the vinyl group in enamide synthesis.

Direct Condensation Pathways and Other Non-Catalytic Routes

Direct condensation of a ketone with an amide offers a more atom-economical and potentially more environmentally friendly route to enamides, avoiding the use of transition metal catalysts. The synthesis of this compound could theoretically be achieved by the direct condensation of 4-bromoacetophenone with acetamide.

This transformation typically requires high temperatures and acidic or basic catalysts to facilitate the dehydration of the intermediate carbinolamine. Boric acid has been shown to be an effective catalyst for the condensation of acetophenone (B1666503) derivatives with various active methylene compounds under microwave irradiation and solvent-free conditions nih.govresearchgate.net. This method is attractive due to the low toxicity of the catalyst and the environmentally benign conditions.

Another non-catalytic approach involves the reductive acylation of ketoximes. This method first converts the ketone (4-bromoacetophenone) to its corresponding oxime, which is then treated with a reducing agent in the presence of an acylating agent (e.g., acetic anhydride) to yield the enamide acs.orgnih.govorganic-chemistry.org.

The table below compares these two non-catalytic approaches.

| Method | Key Reagents | Advantages | Potential Challenges |

| Direct Condensation | 4-Bromoacetophenone, Acetamide, Acid catalyst (e.g., Boric Acid) | Atom-economical, potentially solvent-free, uses a non-toxic catalyst. | May require harsh conditions (high temperature), potential for side reactions. |

| Reductive Acylation of Ketoximes | 4-Bromoacetophenone oxime, Reducing agent (e.g., Fe, PPh₃), Acetic anhydride | Milder conditions compared to direct condensation, good yields reported for analogous systems. | Multi-step process, generates stoichiometric waste from the reducing agent. |

Chemical Reactivity and Transformations of N 1 4 Bromophenyl Vinyl Acetamide

Reactivity Profiles of the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring is the primary site of reactivity for cross-coupling reactions. The carbon-bromine (C-Br) bond can be readily activated by a palladium catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures. For N-(1-(4-bromophenyl)vinyl)acetamide, the aryl bromide functionality is an excellent handle for participating in several key coupling reactions. These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. nih.govlibretexts.org While specific examples for this compound are not prevalent in the literature, the reactivity of similar aryl bromides suggests its viability as a substrate. For instance, the coupling of N-(2-bromophenyl)acetamide with a vinylboronic acid derivative proceeds efficiently. orgsyn.org The general conditions for such a transformation would involve a palladium catalyst, a base, and a suitable organoboron reagent.

The reaction is tolerant of various functional groups and benefits from the commercial availability and stability of organoboron reagents. nih.gov The expected product from a Suzuki-Miyaura coupling of this compound would be a substituted N-(1-(4-arylphenyl)vinyl)acetamide.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example Reagent/Condition | Role | Reference |

|---|---|---|---|

| Aryl Bromide | N-(2-bromophenyl)acetamide | Substrate | orgsyn.org |

| Organoboron Reagent | 2,4,6-trivinylcyclotriboroxane-pyridine complex | Coupling Partner | orgsyn.org |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyst | orgsyn.org |

| Base | Potassium Carbonate | Activates Boronic Acid | orgsyn.org |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgyoutube.com this compound can serve as the aryl halide component in this reaction. The reaction with an olefinic partner, such as an acrylate, would lead to the formation of a substituted styrene (B11656) derivative.

Research has shown that highly regioselective Heck couplings of aryl triflates with N-acyl-N-vinylamines can be achieved with high yields. acs.org The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand. acs.orgorganic-chemistry.org The acidic hydrolysis of the resulting Heck coupling product can yield the corresponding aryl methyl ketone. acs.org

Table 2: Heck Coupling of an Aryl Triflates with N-vinylamides

| Parameter | Details | Reference |

|---|---|---|

| Substrates | Aryl triflates and N-acyl-N-vinylamines | acs.org |

| Catalyst System | Pd₂(dba)₃ (1.5 mol %), DPPF (3 mol %) | acs.org |

| Base | Diisopropylethylamine | acs.org |

| Solvent | Dioxane | acs.org |

| Reaction Time | Approximately 1 hour | acs.org |

| Yields | 62-98% | acs.org |

The Sonogashira coupling is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgsynarchive.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org this compound is a suitable aryl halide for this transformation, allowing for the introduction of an alkyne group at the 4-position of the phenyl ring.

The reaction is valued for its mild conditions and has broad applications in the synthesis of natural products, pharmaceuticals, and organic materials. libretexts.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 3: General Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example Reagent/Condition | Role | Reference |

|---|---|---|---|

| Aryl Bromide | Various aryl bromides | Substrate | organic-chemistry.org |

| Terminal Alkyne | Various terminal alkynes | Coupling Partner | organic-chemistry.org |

| Palladium Catalyst | Pd(acac)₂ with a hydrazone ligand | Catalyst | organic-chemistry.org |

| Co-catalyst | CuI | Co-catalyst | organic-chemistry.org |

| Base | Potassium Phosphate (K₃PO₄) | Base | organic-chemistry.org |

| Solvent | DMSO | Reaction Medium | organic-chemistry.org |

In molecules with multiple reactive sites, such as this compound which contains both a C-Br bond and an enamide system, the selectivity of the reaction is crucial. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the vinyl C-H bonds of the enamide under typical Heck conditions, or the amide N-H bond.

Studies on similar systems, like 4-bromophenyl triflate, have demonstrated that the chemoselectivity of palladium-catalyzed reactions can be controlled by the choice of ligands and reaction conditions. nih.gov For instance, in Stille couplings, certain conditions favor reaction at the C-Br bond over a C-OTf bond. nih.gov In the context of this compound, the high reactivity of the C-Br bond towards oxidative addition with palladium(0) would likely direct the coupling to occur selectively at the bromophenyl moiety. The Heck reaction with N-acyl-N-vinylamine derivatives has been shown to proceed with high regioselectivity, favoring the formation of the α-isomer. acs.org

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Generally, aryl halides like this compound are unreactive towards SNA. This is because the phenyl ring is electron-rich, and the reaction requires strong activation by electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. As this compound lacks such strong activating groups, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. The reaction would necessitate harsh conditions or the use of specialized catalytic systems that are not typically employed.

Electrophilic Aromatic Substitution

The phenyl ring of this compound is substituted with a bromine atom, which is a deactivating yet ortho-, para-directing group for electrophilic aromatic substitution. The vinylacetamide substituent is also generally considered to be deactivating. Consequently, electrophilic aromatic substitution reactions on the aromatic ring of this compound typically require forcing conditions and are not commonly reported. The primary focus of its reactivity lies in the transformations of the more chemically accessible vinylacetamide moiety.

Transformations Involving the Vinylacetamide Moiety

The vinylacetamide group is the more reactive site of the molecule, undergoing a variety of addition and reduction reactions. These transformations are pivotal for the synthesis of complex nitrogen-containing molecules.

The asymmetric hydrogenation of enamides is a cornerstone method for the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals and other biologically active compounds. nih.gov this compound is an important substrate in this field, allowing for the synthesis of chiral 1-(4-bromophenyl)ethylamines.

The enantioselective hydrogenation of enamides like this compound has been extensively studied using transition metal catalysts. nih.gov While rhodium-phosphine complexes have been traditionally used, recent advancements have also highlighted the efficacy of iridium-based catalysts and even earth-abundant metals like cobalt. d-nb.inforesearchgate.net For instance, iridium catalysts with MaxPHOX ligands have shown exceptional selectivity in the reduction of cyclic enamides. d-nb.info

Furthermore, organocatalytic systems have emerged as a greener alternative. Chiral phosphoric acids, in a dual system with an achiral acid like acetic acid, have been shown to effectively catalyze the hydrogenation of enamides with high enantioselectivity, using Hantzsch esters as the hydrogen source. nih.govorganic-chemistry.org This dual-acid system allows for low catalyst loadings while maintaining high yields and enantioselectivities. organic-chemistry.org

Achieving high enantioselectivity is the primary goal in the asymmetric hydrogenation of this compound. The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome. For example, in the dual-acid catalyzed hydrogenation of various aromatic enamides, enantiomeric excesses of up to 95% have been reported. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through an iminium intermediate, and the chiral catalyst controls the facial selectivity of the hydride transfer. nih.govorganic-chemistry.org

The following table summarizes the enantioselective hydrogenation of a representative enamide substrate using a dual-acid catalytic system.

Table 1: Enantioselective Hydrogenation of an Aromatic Enamide

| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Phosphoric Acid A4 (1 mol%) | Low | Not Analyzed |

| Chiral Phosphoric Acid A4 (1 mol%) + Acetic Acid (10 mol%) | 95 | 92 |

Data adapted from studies on dual-acid catalyzed hydrogenation of enamides. nih.gov

The asymmetric hydrogenation of enamides has a broad substrate scope, particularly for aromatic enamides. nih.gov However, limitations exist. Steric hindrance can be a significant factor; for example, enamides with bulky substituents may exhibit lower reactivity or enantioselectivity. nih.gov While many aromatic enamides are hydrogenated with high efficiency, aliphatic enamides have proven to be more challenging substrates, sometimes resulting in no reaction or low enantioselectivity. organic-chemistry.org

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of radical reactions under mild conditions. lboro.ac.uk Enamides, including this compound, are excellent substrates for these transformations.

In this context, a photoredox catalyst, typically an iridium polypyridyl complex, absorbs visible light and initiates a single-electron transfer process with a radical precursor. lboro.ac.uk The generated radical can then add to the electron-rich double bond of the enamide. This process has been utilized for the stereoselective β-C(sp2)-H alkylation of enamides using N-hydroxyphthalimide esters as radical precursors. nih.gov

A notable application is the three-component domino transformation of enamides to N-acyl-N'-aryl-N,N'-aminals. lboro.ac.uk In this reaction, a radical adds to the enamide, and the resulting intermediate is trapped by an arylamine. lboro.ac.uklboro.ac.uk This methodology has been shown to be compatible with a range of arylamines and can achieve moderate to good diastereoselectivity with chiral enamides. lboro.ac.uk

Recent research has also described a photoredox-catalyzed anti-Markovnikov hydroalkylation of 2-aryl enamides. rsc.org This process involves the generation of an N-centered amidyl radical that undergoes a 1,2-hydrogen atom transfer to form a C-centered α-amino alkyl radical. The addition of this radical to the enamide leads to the formation of 1,3-propanediamine derivatives. rsc.org

The general mechanism for the photoredox-catalyzed radical addition to enamides is outlined below.

Table 2: General Mechanism of Photoredox-Catalyzed Radical Addition to Enamides

| Step | Description |

| 1. Excitation | The photocatalyst (PC) absorbs visible light to form an excited state (PC*). |

| 2. Radical Generation | The excited photocatalyst engages in a single-electron transfer with a radical precursor to generate a radical species. |

| 3. Radical Addition | The generated radical adds to the β-carbon of the enamide double bond, forming a new radical intermediate. |

| 4. Product Formation | The radical intermediate is further transformed, often through oxidation or reduction and subsequent protonation, to yield the final product. |

This is a generalized mechanism; specific pathways may vary depending on the reactants and conditions. rsc.org

Cycloaddition Reactions (e.g., [2+2], [4+2]) with Dienophiles and Dipolarophiles

The enamide moiety of this compound is a versatile participant in cycloaddition reactions, acting as either the 2π or 4π component depending on the reaction partner.

[4+2] Cycloadditions: As an electron-rich alkene, the vinyl group can function as a dienophile in Diels-Alder reactions. masterorganicchemistry.com More commonly, however, the enamide system acts as a hetero-diene component in inverse-electron-demand Diels-Alder reactions when partnered with electron-poor dienophiles. nih.gov Chiral enamides, for example, have been successfully used in highly stereoselective Hetero-Diels-Alder reactions with activated oxadienes. organic-chemistry.org The reactivity in these [4+2] cycloadditions is governed by the frontier molecular orbitals (HOMO/LUMO) of the enamide and the dienophile. The presence of electron-donating groups on the enamide and electron-withdrawing groups on the dienophile accelerates the reaction. masterorganicchemistry.com

[2+2] Cycloadditions: The formation of four-membered rings via [2+2] cycloaddition is also possible. Research has shown that enamides can undergo [2+2] cycloadditions with partners like arynes, demonstrating the utility of this approach for accessing unique ring systems. nih.gov Photochemical [2+2] cycloadditions are another common variant for alkenes, although thermal reactions are also known, particularly with ketenes. rsc.org

1,3-Dipolar Cycloadditions: The electron-rich double bond of this compound makes it an excellent dipolarophile for reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. mdpi.comyoutube.com These reactions are a powerful method for constructing five-membered heterocyclic rings. mdpi.comuchicago.edu The reaction proceeds via a concerted, pericyclic mechanism, leading to stereospecific outcomes. youtube.com For instance, reaction with a nitrile oxide would yield an isoxazoline, while reaction with an azide (B81097) would produce a triazoline ring, which can be further transformed. nih.gov

The table below summarizes the outcomes of various cycloaddition reactions involving enamide substrates, illustrating the potential pathways for this compound.

| Cycloaddition Type | Enamide Role | Reaction Partner | Product Type | Ref |

| Inverse-Demand Diels-Alder | Diene (4π) | Electron-deficient alkene | Six-membered heterocycle | nih.gov |

| [2+2] Cycloaddition | Alkene (2π) | Aryne | Four-membered ring adduct | nih.gov |

| 1,3-Dipolar Cycloaddition | Dipolarophile (2π) | Nitrile Oxide | Isoxazoline | nih.gov |

| 1,3-Dipolar Cycloaddition | Dipolarophile (2π) | Azide | Triazole | nih.gov |

Hydroamination and Carbometallation of the Ethenyl Group

Hydroamination: The addition of an N-H bond across the vinyl group, known as hydroamination, is a direct method for synthesizing more complex amines. For vinylarenes, which are structurally related to this compound, transition-metal catalysis is typically required for intermolecular hydroamination. biosynth.com Palladium-based catalysts, often in the presence of an acid co-catalyst, have proven effective for the Markovnikov addition of alkylamines to vinylarenes. biosynth.com A proposed mechanism involves the formation of an η³-arylethyl palladium complex. Applying this to this compound would likely result in the addition of the amine to the α-carbon, guided by the electronic influence of the aryl group and the amide nitrogen.

Carbometallation: This reaction involves the addition of an organometallic reagent across the double bond, forming a new carbon-carbon and a new carbon-metal bond. youtube.com This process is exceptionally useful for the difunctionalization of alkenes. A nickel-catalyzed tandem reaction of N-vinylamides with arylboronic acids and bromodifluoroacetate has been developed, yielding α,α-difluoro-γ-amino acid esters. organic-chemistry.org The amide's carbonyl group acts as a chelating group, directing the reaction. This methodology demonstrates the potential for the carbodifunctionalization of this compound.

The table below presents results for a nickel-catalyzed carbodifunctionalization of various N-vinylamides, which serves as a model for the expected reactivity of this compound.

| N-Vinylamide Substrate | Arylboronic Acid | Product Yield (%) | Ref |

| N-Vinylbenzamide | Phenylboronic acid | 85 | organic-chemistry.org |

| N-Vinylbenzamide | 4-Methoxyphenylboronic acid | 82 | organic-chemistry.org |

| N-Vinylbenzamide | 4-Fluorophenylboronic acid | 75 | organic-chemistry.org |

| N-Vinylacetamide | Phenylboronic acid | 70 | organic-chemistry.org |

Reactivity of the Amide Functionality

The amide group in this compound possesses its own distinct reactivity, including reactions at the nitrogen atom and participation in cyclization events.

The N-H bond of the secondary amide is available for substitution. N-acylation is a fundamental transformation used to introduce a second acyl group, forming an imide, which can alter the electronic properties and reactivity of the molecule. scholaris.ca This reaction is typically carried out using acylating agents like acyl chlorides or anhydrides, often in the presence of a base or a catalyst. mdpi.comyoutube.com Various catalysts, including Lewis acids (e.g., ZnCl₂, FeCl₃) and iodine, have been reported to promote N-acylation under mild conditions. youtube.com Similarly, N-alkylation can be achieved using alkyl halides or other alkylating agents, typically under basic conditions.

The amide functionality, in concert with the vinyl and aryl groups, can participate in various intramolecular cyclization reactions to form heterocyclic structures. For N-aryl acrylamides, which are isomers of the target compound, visible-light photoredox catalysis can induce a radical hydroarylation and cyclization to produce valuable oxindole (B195798) derivatives. libretexts.org In this process, a radical is generated on the β-carbon, which then attacks the ortho position of the aryl ring in a 5-exo-trig cyclization.

A similar pathway is highly probable for this compound. Depending on the conditions, cyclization could occur via different mechanisms:

Radical Cyclization: As seen with N-aryl acrylamides, a radical generated on the vinyl group could attack the phenyl ring to form substituted indoles or related heterocycles. libretexts.org

Cationic Cyclization: In the presence of a Brønsted or Lewis acid, protonation of the vinyl group could generate a stabilized benzylic cation. This electrophile could then be trapped by the amide oxygen or nitrogen, or it could attack the aryl ring in an electrophilic aromatic substitution, leading to indene (B144670) or other polycyclic structures.

Palladium-Catalyzed Cyclization: Palladium catalysts are known to facilitate the intramolecular olefination of aryl halides with alkenes (a Heck-type reaction). The bromine atom on the phenyl ring of this compound makes it a suitable substrate for such a transformation, which would likely lead to the formation of a six-membered ring.

The table below shows examples of photocatalyzed cyclization of N-arylacrylamides, which are structurally analogous and indicate the potential cyclization products for this compound.

| N-Aryl Acrylamide Substrate | Product | Yield (%) | Ref |

| N-methyl-N-phenylmethacrylamide | 1,3-dimethylindolin-2-one | 98 | libretexts.org |

| N-(4-methoxyphenyl)-N-methylmethacrylamide | 5-methoxy-1,3-dimethylindolin-2-one | 95 | libretexts.org |

| N-(4-chlorophenyl)-N-methylmethacrylamide | 5-chloro-1,3-dimethylindolin-2-one | 91 | libretexts.org |

| N-(4-bromophenyl)-N-methylmethacrylamide | 5-bromo-1,3-dimethylindolin-2-one | 89 | libretexts.org |

Amide Bond Cleavage and Formation Studies of this compound

The chemical behavior of the amide bond in this compound is crucial for its application in organic synthesis. Studies have explored both the formation of this enamide and, to a lesser extent, the cleavage of its amide linkage. This section details the available research findings on these transformations.

Amide Bond Formation

The synthesis of this compound, a type of N-acetyl enamide, has been accomplished through various methods, primarily involving the modification of a ketone precursor. A prevalent and practical method starts from the corresponding ketoxime.

One extensively documented procedure involves the reductive acetylation of 1-(4-bromophenyl)ethanone oxime. nih.gov This method utilizes ferrous acetate (B1210297) as a reducing agent and offers mild reaction conditions, straightforward purification, and high yields for a range of N-acetyl enamides. nih.gov The general transformation can be represented as follows:

Scheme 1: Synthesis of this compound from its ketoxime

This reaction scheme illustrates the conversion of 1-(4-bromophenyl)ethanone oxime to this compound.

Detailed optimization of the synthesis of related enamides has been explored, highlighting the importance of the reaction conditions. For instance, the combination of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O) in diethyl ether has been reported as an effective system for the N-dehydrogenation of amides to form enamides in a single step. acs.org While not specific to this compound, this methodology represents a modern approach to enamide synthesis. acs.org

Another synthetic strategy involves the Chan-Evans-Lam reaction, which forms a C-N bond using arylalkenyl boron reagents. This approach has been investigated for the synthesis of N-aryl enamides, providing products with a specific (E)-configuration. ulisboa.pt

The table below summarizes a selection of reaction conditions reported for the synthesis of N-aryl enamides, which are structurally related to the target compound.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketoximes | Ferrous acetate | N-acetyl α-arylenamides | High | nih.gov |

| Amides | LiHMDS, Tf₂O, Et₂O | Enamides | Up to 89% | acs.org |

| Acetanilides and Pyridyl Acetonitriles | Arylalkenyl boron reagents, Cu-catalyst | N-aryl enamides | - | ulisboa.pt |

Amide Bond Cleavage

Detailed research findings specifically documenting the amide bond cleavage of this compound through hydrolysis are not extensively available in the reviewed literature. However, the general principles of amide and enamide hydrolysis can be applied to understand its expected reactivity.

Amide hydrolysis, the cleavage of the C-N bond, can be catalyzed by either acid or base. The reaction typically requires heating to proceed at a reasonable rate.

Acid-Catalyzed Hydrolysis:

For N-vinylamides, such as N-vinylpyrrolidin-2-one, kinetic studies of acid-catalyzed hydrolysis have shown that the rate-determining step is the proton transfer to the substrate. rsc.org The initial product is often an N-(1-hydroxyethyl) derivative, which can then decompose to an aldehyde (acetaldehyde) and the parent amide. rsc.org

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the amide. This forms a tetrahedral intermediate which then expels the amide anion (a poor leaving group). An acid-base reaction between the carboxylic acid and the strongly basic amide anion drives the reaction to completion, forming a carboxylate salt and ammonia (B1221849) or an amine.

While specific experimental data for this compound is lacking, studies on the hydrolysis of related compounds provide some insight. For instance, research on the cleavage of amide bonds in peptides and other complex molecules has explored various reagents and conditions, including enzymatic and metal-catalyzed approaches, which can offer milder alternatives to harsh acidic or basic hydrolysis. nih.govnih.gov

The expected products from the complete hydrolysis of this compound would be 4-bromoacetophenone and acetamide (B32628), as depicted in the following general reaction scheme.

Scheme 2: Hypothetical Hydrolysis of this compound

This reaction scheme illustrates the expected products from the hydrolysis of the amide bond in this compound.

It is important to note that the vinyl group adds another layer of reactivity, and under certain hydrolytic conditions, tautomerization to the corresponding imine followed by hydrolysis could also occur.

Catalytic Applications Utilizing N 1 4 Bromophenyl Vinyl Acetamide

Substrate in Asymmetric Catalysis

N-(1-(4-bromophenyl)vinyl)acetamide serves as a prochiral substrate, a molecule that can be converted into a chiral product in a single chemical step. Its structure, featuring a vinyl group attached to a stereogenic center precursor, makes it a candidate for various asymmetric transformations.

High Turnover Number (TON) Rhodium-Catalyzed Asymmetric Hydrogenation of α-Aryl Enamides

The asymmetric hydrogenation of enamides is a powerful method for producing chiral amines, which are valuable building blocks in the pharmaceutical and fine chemical industries. While direct studies on the high turnover number (TON) rhodium-catalyzed asymmetric hydrogenation of this compound are not extensively documented in publicly available literature, research on analogous α-aryl enamides provides significant insights.

For instance, the rhodium-catalyzed asymmetric hydrogenation of the closely related compound, N-(1-phenylvinyl)acetamide, has been successfully demonstrated. In a study utilizing PhthalaPhos, a class of chiral supramolecular ligands, excellent enantioselectivity (up to 95% ee) was achieved in the hydrogenation of N-(1-phenylvinyl)acetamide. nih.gov This suggests that this compound would also be a viable substrate for such transformations, likely exhibiting comparable reactivity and selectivity. The general reaction scheme for the asymmetric hydrogenation of α-aryl enamides is presented below:

Scheme 1: General scheme for the rhodium-catalyzed asymmetric hydrogenation of α-aryl enamides.

Exploration in Other Enantioselective Transformations

Beyond hydrogenation, the structure of this compound makes it a potential substrate for other enantioselective transformations. The presence of the vinyl group allows for a range of addition and cyclization reactions. For example, palladium-catalyzed reactions are known to be effective for the cyclization of similar N-allylacetamides. This indicates that this compound could potentially undergo enantioselective cyclization reactions to form chiral heterocyclic compounds, which are prevalent in medicinal chemistry. However, specific research dedicated to exploring this compound in such transformations is not yet prominent in the scientific literature.

Precursor in Ligand Synthesis for Transition Metal Catalysis

The this compound molecule possesses functional groups that could be chemically modified to create novel ligands for transition metal catalysis. The amide nitrogen and the vinyl carbon atoms are potential coordination sites, which could be incorporated into a chelating ligand structure.

Design and Synthesis of N,C-Chelating Ligands Derived from this compound

The development of N,C-chelating ligands, which bind to a metal center through a nitrogen and a carbon atom, has led to significant advancements in catalysis. These ligands can confer unique stability and reactivity to the metal center. While the synthesis of N,C-chelating ligands from this compound has not been explicitly described in published research, the general principles of ligand synthesis suggest that it is a feasible endeavor.

A hypothetical synthetic route could involve the activation of the C-H bond of the vinyl group and coordination of the amide nitrogen to a metal center. The bromo-substituted phenyl ring also offers a handle for further functionalization to tune the steric and electronic properties of the potential ligand.

Evaluation of Novel Ligand Architectures in Cross-Coupling and Asymmetric Reactions

Should novel N,C-chelating ligands be successfully synthesized from this compound, their performance would need to be evaluated in various catalytic reactions. Cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, are standard benchmarks for testing the efficacy of new palladium catalysts. The unique electronic and steric environment provided by a ligand derived from this compound could lead to improved catalytic activity or selectivity.

Furthermore, if the synthesized ligand is chiral, its application in asymmetric catalysis would be of prime interest. The evaluation would involve screening the catalyst in a range of asymmetric transformations to determine its enantioselectivity and efficiency. Currently, there is no available data on the performance of such hypothetical ligands.

Theoretical and Computational Chemistry Studies of N 1 4 Bromophenyl Vinyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed investigation of a molecule's electronic landscape. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) has become a primary computational tool for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT methods calculate the total energy of a system based on its electron density, from which various structural and electronic properties can be derived. For acetamide (B32628) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are employed to optimize the molecular geometry and predict properties. nih.gov While specific DFT studies on N-(1-(4-bromophenyl)vinyl)acetamide are not extensively available in public literature, the foundational properties can be computed or are available through databases like PubChem. nih.gov

Table 1: Computed Ground State Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BrNO | nih.gov |

| Molecular Weight | 240.10 g/mol | nih.gov |

| Exact Mass | 238.99458 Da | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

These computed properties provide a baseline for understanding the molecule's size, mass, and potential for forming hydrogen bonds.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov In related acetamide derivatives, DFT calculations have been used to determine these energy levels and correlate them with the molecule's biological activity or reactivity. nih.govresearchgate.net For this compound, the vinyl group, the aromatic bromophenyl ring, and the acetamide moiety all contribute to the molecular orbital landscape. The π-systems of the vinyl and phenyl groups are expected to be significantly involved in the frontier orbitals. A detailed analysis would likely show the HOMO distributed across the more electron-rich regions of the molecule, while the LUMO would be localized on areas susceptible to nucleophilic attack.

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of a molecule is critical to its function and interactions. researchgate.net this compound possesses two rotatable bonds, as indicated by computed data: the bond between the phenyl ring and the vinyl group, and the bond between the vinyl group and the nitrogen atom of the acetamide. nih.gov Rotation around these bonds gives rise to different conformers with varying energies.

Conformational analysis, typically performed using computational methods like DFT, can identify the most stable conformer (the one with the lowest energy) and the energy barriers between different conformations. The stereochemical arrangement, particularly the planarity between the phenyl ring and the vinyl group, and the orientation of the acetamide group, will be influenced by steric hindrance and electronic effects such as conjugation. The presence of the bulky bromine atom and the acetamide group will impose certain stereochemical preferences to minimize steric clash. The affinity of a compound for a receptor is influenced by its three-dimensional characteristics, including the stereochemical orientation of its functional groups. researchgate.net

Mechanistic Pathway Elucidation and Transition State Modeling

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate.

For this compound, potential reactions could involve the vinyl group (e.g., electrophilic addition) or the acetamide functionality. For instance, modeling an SN2 reaction at the vinylic position would require locating a high-energy, complex transition state. figshare.com Theoretical calculations can provide detailed geometric information about the transition state and help to understand the electronic rearrangements that occur during the reaction. While specific mechanistic studies on this molecule are not readily found, the principles of transition state theory and computational modeling are well-established for elucidating such pathways.

Investigation of Non-Covalent Interactions and Supramolecular Assemblies

Non-covalent interactions are weak, yet crucial, forces that govern how molecules recognize and bind to each other, leading to the formation of larger, ordered structures known as supramolecular assemblies. semanticscholar.org These interactions include hydrogen bonds, halogen bonds, and π-interactions.

This compound has several features that allow it to participate in such interactions:

Hydrogen Bonding : The acetamide group contains an N-H bond, which can act as a hydrogen bond donor, and a carbonyl oxygen (C=O), which is a hydrogen bond acceptor. nih.govnih.gov This allows molecules of this compound to form intermolecular hydrogen bonds, potentially leading to chains or more complex networks in the solid state. nih.gov

Halogen Bonding : The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with a Lewis base (an electron-pair donor).

π-Interactions : The electron-rich π-system of the bromophenyl ring can participate in π-π stacking or C-H···π interactions. nih.gov

Studies on the closely related N-(4-bromophenyl)acetamide have shown that molecules in the crystal lattice are linked by N—H···O hydrogen bonds and weak C—H···π interactions, which contribute to the stability of the crystal packing. nih.gov It is highly probable that this compound engages in similar non-covalent interactions, which would dictate its crystal structure and its potential to form co-crystals or other supramolecular assemblies. The interplay of these various non-covalent forces is a key area of investigation in crystal engineering and materials science. semanticscholar.org

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of N-(1-(4-bromophenyl)vinyl)acetamide in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the chemical structure of this compound and assessing its purity.

In the ¹H NMR spectrum, characteristic signals corresponding to the vinyl, acetyl, and aromatic protons are observed. The vinyl protons typically appear as distinct singlets, while the aromatic protons of the 4-bromophenyl group exhibit a characteristic AA'BB' splitting pattern. The methyl protons of the acetamide (B32628) group also present as a sharp singlet. The integration of these signals allows for the quantitative determination of the relative number of protons, confirming the compound's stoichiometry.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon, the vinyl carbons, the carbon atoms of the aromatic ring (including the carbon atom bonded to the bromine), and the methyl carbon of the acetyl group. The chemical shifts of these carbons are indicative of their electronic environment within the molecule.

Purity assessment is achieved by scrutinizing the NMR spectra for the presence of any extraneous peaks. The absence of signals from potential starting materials, such as 4'-bromoacetophenone, or byproducts confirms the high purity of the sample.

¹H and ¹³C NMR Data for this compound and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| This compound | Data not specifically available in search results. | Data not specifically available in search results. | |

| N-phenylacetamide | 7.80 (brs, 1H), 7.44 (d, 2H), 7.23 (t, 2H), 7.03 (t, 1H), 2.07 (s, 3H) | 168.88, 137.97, 128.83, 124.30, 120.07, 24.48 | rsc.org |

| 4-Bromophenyl acetamide | 7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H) | 168.36, 136.91, 131.95, 121.36, 116.86, 24.63 | rsc.org |

While specific 2D NMR data for this compound were not found in the search results, the application of these techniques is standard practice for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings. For instance, it would confirm the coupling between the vinyl protons if they were not magnetically equivalent.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the vinyl protons to their corresponding vinyl carbons and the methyl protons to the acetyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the acetyl group, the vinyl group, and the 4-bromophenyl ring. For example, correlations between the vinyl protons and the aromatic carbons, as well as the carbonyl carbon, would be expected.

Variable-temperature (VT) NMR studies can provide insights into the conformational dynamics of this compound. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which can indicate the presence of different conformers in equilibrium. nih.gov For this compound, VT-NMR could potentially be used to study the rotational barrier around the C-N amide bond or the C-C single bond connecting the vinyl group to the aromatic ring. However, specific VT-NMR studies for this compound were not identified in the provided search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound. The molecular weight of this compound is 240.10 g/mol . nih.govcymitquimica.com The exact mass is 238.99458 Da. nih.gov

Upon ionization in the mass spectrometer, the molecule will fragment in a characteristic manner. While a detailed fragmentation pattern for the target compound is not explicitly provided, a plausible fragmentation pathway would involve the initial loss of the acetyl group, followed by further fragmentation of the remaining bromophenylvinylamine cation. Analysis of these fragments helps to confirm the molecular structure.

Mass Spectrometry Data for this compound and a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Key Fragments (m/z) | Reference |

| This compound | C10H10BrNO | 240.10 | Not specified | Not specified | nih.govcymitquimica.com |

| N-(4-Bromophenyl)acetamide | C8H8BrNO | 214.062 | Electron Ionization | 171, 173 | nih.govsielc.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O (amide I band) stretching vibration, the C=C stretching of the vinyl group and the aromatic ring, and the C-Br stretching vibration. The positions of these bands provide clear evidence for the presence of the key functional moieties within the molecule. Although a specific IR spectrum for this compound was not found, the spectrum of the related compound N-(4-bromophenyl)acetamide shows characteristic peaks. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While a crystal structure for this compound was not found in the search results, a study on a new polymorph of the related compound N-(4-bromophenyl)acetamide has been reported. nih.gov This study highlights how X-ray diffraction can reveal details about molecular conformation, intermolecular interactions such as hydrogen bonding, and crystal packing. nih.gov Such an analysis for this compound would provide invaluable data on its solid-state conformation.

Single Crystal X-ray Diffraction for Atomic Connectivity and Stereochemistry

A successful SC-XRD analysis would yield a detailed crystallographic information file (CIF), containing the unit cell dimensions, space group, and atomic coordinates. From this data, a complete picture of the molecule's stereochemistry can be constructed.

As of the latest literature surveys, a published single-crystal X-ray structure for this compound could not be located. The availability of such data would be presented in a comprehensive crystallographic data table, as shown in the hypothetical example below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀BrNO |

| Formula Weight | 240.10 g/mol |

| Crystal System | [Data Not Available] |

| Space Group | [Data Not Available] |

| a (Å) | [Data Not Available] |

| b (Å) | [Data Not Available] |

| c (Å) | [Data Not Available] |

| α (°) | [Data Not Available] |

| β (°) | [Data Not Available] |

| γ (°) | [Data Not Available] |

| Volume (ų) | [Data Not Available] |

| Z | [Data Not Available] |

This table represents a template for data that would be obtained from a single-crystal X-ray diffraction experiment. Currently, this information is not available in published literature.

Polymorphism Studies and Crystal Packing Analysis

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit varying physical properties, including melting point, solubility, and stability.

The study of polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Each distinct polymorph would then be subjected to single-crystal X-ray diffraction to determine its unique crystal packing arrangement.

Detailed research into the potential polymorphic forms of this compound has not been found in the current body of scientific literature. Such a study would be invaluable for a complete understanding of its solid-state behavior.

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

The primary intermolecular interactions expected for this compound would be hydrogen bonds, given the presence of the amide N-H group (a hydrogen bond donor) and the carbonyl oxygen (a hydrogen bond acceptor). Additionally, other interactions such as bromine-halogen bonds, π-π stacking between the phenyl rings, and weaker C-H···π interactions could play a significant role in the crystal packing.

A detailed analysis of these interactions is contingent on the availability of a solved crystal structure. Without it, a definitive and experimentally validated description of the hydrogen bonding network and other intermolecular forces within the crystal lattice of this compound cannot be provided.

Role As a Versatile Synthetic Building Block and Precursor in Advanced Materials

Precursor for the Synthesis of Complex Organic Scaffolds and Heterocycles

The strategic placement of a bromine atom on the phenyl ring of N-(1-(4-bromophenyl)vinyl)acetamide makes it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The aryl bromide acts as a synthetic handle, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks.

One of the most powerful transformations is the Heck reaction, where the aryl bromide is coupled with an alkene in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction allows for the extension of the aromatic core, leading to substituted stilbene-like structures. Similarly, Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups, respectively, at the 4-position of the phenyl ring.

Furthermore, the N-vinylacetamide portion of the molecule can undergo various reactions. For instance, acidic hydrolysis can convert the enamide to the corresponding ketone, 1-(4-bromophenyl)ethanone. This transformation provides an alternative route to functionalized acetophenone (B1666503) derivatives. The double bond itself is amenable to addition reactions, further expanding the synthetic possibilities. The principles of using bromophenyl precursors to build more complex structures, such as thiazole (B1198619) moieties, demonstrate the potential of this compound in the synthesis of diverse heterocyclic systems. nih.gov

The following table summarizes key synthetic transformations involving this compound as a precursor.

Table 1: Synthetic Transformations of this compound

| Reaction Type | Reactive Site | Reagents/Catalyst (Example) | Resulting Structure |

|---|---|---|---|

| Heck Coupling | C-Br bond | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted (E)-stilbene derivatives acs.org |

| Suzuki Coupling | C-Br bond | Arylboronic acid, Pd catalyst, Base | Biaryl compounds |

| Sonogashira Coupling | C-Br bond | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | Aryl-alkyne scaffolds |

| Acidic Hydrolysis | Enamide moiety | Aqueous acid (e.g., HCl) | 1-(4-bromophenyl)ethanone and acetamide (B32628) acs.org |

Applications in Polymer Chemistry for Specialty Materials (excluding biomedical applications)

The dual functionality of this compound, containing both a polymerizable vinyl group and a reactive bromophenyl group, makes it a valuable monomer in polymer chemistry for creating specialty materials.

This compound can be used as a functional monomer in radical polymerization to produce poly(this compound). The resulting polymer possesses a chain of pendant bromophenyl groups. This structure is highly advantageous for post-polymerization modification. The bromine atoms along the polymer backbone serve as reactive sites for introducing a wide range of functional groups via the same palladium-catalyzed coupling reactions used on the monomer (e.g., Suzuki, Heck).

This approach allows for the synthesis of functionalized polymers with precisely tailored properties. For example, attaching chromophores could yield polymers with specific optical or photophysical characteristics. Grafting different side chains could modify the polymer's solubility, thermal stability, or refractive index. This methodology parallels the use of other N-vinylamide monomers, such as N-vinylacetamide (NVA), in creating functional polymers, but with the added advantage of the highly versatile bromophenyl handle for subsequent chemical elaboration. researchgate.netpolysciences.com

To fine-tune material properties, this compound can be copolymerized with other vinyl monomers. researchgate.net Copolymerization with monomers like styrene (B11656), methyl methacrylate, or N-vinylpyrrolidone would result in copolymers where the density of the reactive bromophenyl groups is controlled by the monomer feed ratio.

This strategy offers several benefits:

Tunable Refractive Index: The incorporation of a bromine-containing monomer can significantly increase the refractive index of the resulting copolymer.

Controlled Functionalization: The number of functional groups that can be introduced in post-polymerization modification can be precisely managed.

Modified Mechanical and Thermal Properties: The properties of the copolymer can be balanced by selecting appropriate comonomers. For instance, copolymerization with N-substituted maleimides is known to enhance thermal stability. rsc.org

These copolymers can serve as advanced intermediates for specialty materials, including high-refractive-index coatings, functional films, and specialized polymer resins for composite materials.

Contribution to the Discovery of Novel Synthetic Reagents and Methodologies

The study of the reactivity of this compound and related N-acyl enamides has contributed to a deeper understanding of fundamental reaction mechanisms, particularly in the realm of palladium-catalyzed cross-coupling. Enamides are electron-rich alkenes, and their behavior in reactions like the Heck coupling can differ from that of more common electron-poor alkenes like acrylates. wikipedia.org

Research into the Heck reaction of N-acyl-N-vinylamines has provided significant insights into controlling regioselectivity (i.e., whether the aryl group adds to the α- or β-carbon of the vinyl group). acs.org Studies have shown that for electron-rich olefins, the reaction can proceed through a cationic pathway, which influences the product distribution. acs.org By using substrates like this compound, chemists can probe the subtle electronic and steric effects that govern these advanced synthetic methods. This knowledge is crucial for developing new, highly selective catalysts and for designing more efficient and predictable synthetic routes to complex target molecules. The compound thus serves not only as a building block but also as a valuable mechanistic probe for advancing the field of organic synthesis.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-bromophenyl)ethanone |

| N-vinylacetamide (NVA) |

| N-vinylformamide |

| N-vinylpyrrolidone |

| Styrene |

| Methyl methacrylate |

| Thiazole |

| Stilbene |

Emerging Research Directions and Future Perspectives for N 1 4 Bromophenyl Vinyl Acetamide

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For N-(1-(4-bromophenyl)vinyl)acetamide, this translates to developing more environmentally benign synthetic routes and finding applications that align with sustainable practices.

A known synthesis of this compound involves the reductive acetylation of 1-(4-bromophenyl)ethanone oxime. orgsyn.org Traditional methods often utilize solvents like tetrahydrofuran (B95107) (THF) and require significant amounts of reagents. orgsyn.org Green chemistry approaches would seek to replace such solvents with greener alternatives, such as cyclopentyl methyl ether (CPME) or even water, where feasible. The use of biocatalysts, like lipases, for the amidation step presents another avenue for a more sustainable synthesis, potentially reducing the need for harsh reagents and simplifying purification processes.

Furthermore, the bromine atom on the phenyl ring makes this compound a key substrate for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. frontiersin.orgorganic-chemistry.orgquizlet.com Developing green protocols for these reactions is an active area of research. This includes the use of water as a solvent, employing phase-transfer agents like tetrabutylammonium (B224687) bromide (TBAB) to facilitate reactions in aqueous media, and utilizing microwave irradiation to reduce reaction times and energy consumption. organic-chemistry.orgquizlet.com The development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based palladium catalysts, would also significantly enhance the green credentials of processes involving this compound. rsc.org

Table 1: Potential Green Chemistry Modifications for the Synthesis and Application of this compound

| Traditional Method | Proposed Green Alternative | Green Chemistry Principle Addressed |

| Use of conventional organic solvents (e.g., THF) | Replacement with green solvents (e.g., CPME, water) | Safer Solvents and Auxiliaries |

| Stoichiometric chemical reagents for amidation | Biocatalysis (e.g., using lipases) | Catalysis |

| Conventional heating | Microwave-assisted synthesis | Energy Efficiency |

| Homogeneous palladium catalysts | Recyclable heterogeneous catalysts (e.g., polymer-supported) | Catalysis, Waste Prevention |

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer powerful and often more sustainable alternatives to traditional thermal reactions. These methods can provide unique reactivity patterns and access to novel molecular structures.

Photochemical Transformations: Enamides, the class of compounds to which this compound belongs, are known to undergo a variety of photochemical reactions. For instance, they can participate in [2+2] cycloadditions and photo-Fries-type rearrangements. The presence of the bromine atom and the extended conjugation in this compound could lead to interesting photochemical behavior. Irradiation with UV or visible light, potentially in the presence of a photosensitizer, could induce intramolecular cyclizations or intermolecular reactions with other unsaturated compounds. Photocatalysis, using light to drive chemical reactions with the aid of a catalyst, is a rapidly growing field of green chemistry that could be applied to this compound. rsc.orgresearchgate.netyoutube.com

Electrochemical Transformations: Electrochemical methods provide a reagent-free way to perform redox reactions. The electrochemical synthesis of amides and related nitrogen-containing heterocycles is an area of increasing interest. For this compound, the vinyl and amide functionalities could be susceptible to electrochemical oxidation or reduction. For example, electrochemical oxidation could potentially lead to the formation of heterocyclic structures or dimerization products. The bromine atom also presents a site for electrochemical modification. The development of electrochemical methods for the synthesis and functionalization of this compound would align with the goals of green chemistry by reducing the reliance on chemical oxidants and reductants.

Application in Flow Chemistry for Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

The synthesis of this compound and its subsequent use in cross-coupling reactions are well-suited for adaptation to a continuous flow process. For instance, the synthesis from 1-(4-bromophenyl)ethanone oxime could be performed in a flow reactor, allowing for precise control over reaction temperature and time, which could lead to higher yields and purity. orgsyn.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, have been successfully implemented in continuous flow systems. mdpi.commdpi.com A flow setup for reactions involving this compound would enable the use of packed-bed reactors containing a heterogeneous palladium catalyst. This would not only facilitate the reaction but also simplify the separation of the catalyst from the product stream, allowing for its reuse and minimizing palladium contamination in the final product. The ability to telescope multiple reaction steps in a continuous flow process could also streamline the synthesis of complex molecules derived from this compound. nih.gov

Table 2: Potential Advantages of Flow Chemistry for this compound

| Feature | Advantage in Flow Chemistry |

| Heat Transfer | Enhanced control over reaction temperature, preventing hotspots and side reactions. |

| Mass Transfer | Improved mixing of reactants, leading to faster reaction rates and higher yields. |

| Safety | Smaller reaction volumes at any given time reduce the risks associated with hazardous reactions or reagents. |

| Scalability | Production can be scaled up by running the system for longer periods, rather than using larger reactors. |

| Automation | Allows for precise control over reaction parameters and automated product collection. |

Computational-Driven Design of Novel Reactivity and Applications

Computational chemistry and in silico methods have become indispensable tools in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and biological activities before a compound is synthesized in the lab.

For this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule, predict its spectroscopic properties (e.g., NMR, IR spectra), and elucidate the mechanisms of its reactions. researchgate.net This can aid in understanding its behavior in the aforementioned photochemical and electrochemical transformations.

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to explore the potential of this compound and its derivatives as biologically active agents. researchgate.net By simulating the interaction of these molecules with specific biological targets, such as enzymes or receptors, it is possible to identify potential lead compounds for drug discovery. For example, in silico studies have been used to design novel inhibitors for various enzymes based on related chemical scaffolds. researchgate.net The bromine atom on the phenyl ring provides a handle for further synthetic diversification, and computational methods can guide the design of derivatives with improved binding affinities and pharmacokinetic properties.

常见问题

Q. What synthetic methodologies are effective for preparing N-(1-(4-bromophenyl)vinyl)acetamide and its derivatives?